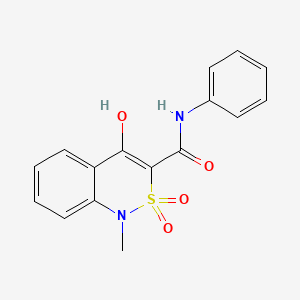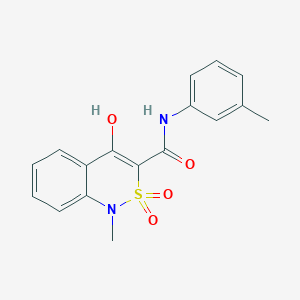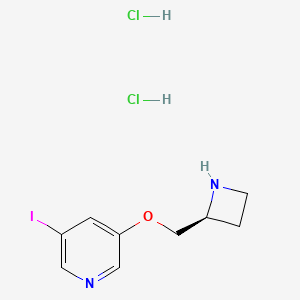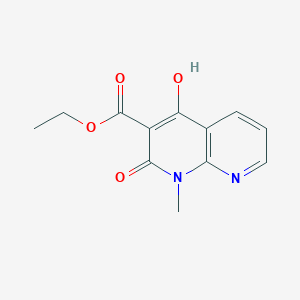
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Descripción general
Descripción
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit promising results in various biological assays. In
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is not fully understood. However, it is believed to act as a proteasome inhibitor, blocking the degradation of proteins and leading to accumulation of misfolded or damaged proteins. This, in turn, can lead to cell death or inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Inhibition of proteasome activity can lead to accumulation of misfolded or damaged proteins, which can trigger apoptosis or cell death. Additionally, inhibition of tumor growth has been observed in various cancer cell lines. This compound has also been found to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is its versatility in organic synthesis. It can be easily incorporated into various compounds to modify their biological activity. Additionally, it has been found to exhibit promising results in various biological assays, making it a valuable tool for scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
For 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid include further exploration of its mechanism of action, identification of new biological targets, and development of new fluorescent probes for imaging cellular processes. Additionally, the development of new synthetic methods for this compound can lead to improved yields and purity, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid has been widely used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. This compound has also been found to exhibit promising results in various biological assays, including inhibition of proteasome activity, inhibition of tumor growth, and inhibition of bacterial growth. Additionally, this compound has been used in the development of fluorescent probes for imaging cellular processes.
Propiedades
IUPAC Name |
[3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)8-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITTZMNYLRWKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)








![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)



